molecular formula C33H29N3O4 B3286539 Z-His(Trt)-OH CAS No. 82882-71-1

Z-His(Trt)-OH

Cat. No.: B3286539
CAS No.: 82882-71-1
M. Wt: 531.6 g/mol
InChI Key: FPKLLLWMALGTOD-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-His(Trt)-OH: is a protected form of histidine, an essential amino acid. The “Z” stands for benzyloxycarbonyl, a protecting group used in peptide synthesis, while “Trt” stands for trityl, another protecting group. This compound is commonly used in peptide synthesis to protect the amino and imidazole groups of histidine during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-His(Trt)-OH typically involves the protection of the amino and imidazole groups of histidine. The benzyloxycarbonyl (Z) group is introduced to protect the amino group, while the trityl (Trt) group is used to protect the imidazole ring. The reaction conditions often involve the use of organic solvents and specific reagents to ensure the selective protection of these functional groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps .

Chemical Reactions Analysis

Types of Reactions: Z-His(Trt)-OH can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of the Z and Trt protecting groups under acidic or basic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Z-His(Trt)-OH is widely used in peptide synthesis, allowing for the selective protection and deprotection of histidine residues. This is crucial for the synthesis of complex peptides and proteins .

Biology: In biological research, this compound is used to study the role of histidine in protein structure and function. It is also used in the synthesis of histidine-containing peptides for various biochemical assays .

Medicine: this compound is used in the development of peptide-based drugs. The protection of histidine residues is essential for the stability and activity of therapeutic peptides .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based diagnostics and research reagents .

Mechanism of Action

The mechanism of action of Z-His(Trt)-OH involves the protection of the amino and imidazole groups of histidine. This protection prevents unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The molecular targets include the amino and imidazole groups, which are protected by the Z and Trt groups, respectively .

Properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N3O4/c37-31(38)30(35-32(39)40-23-25-13-5-1-6-14-25)21-29-22-36(24-34-29)33(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,22,24,30H,21,23H2,(H,35,39)(H,37,38)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKLLLWMALGTOD-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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